Vidofludimus (also known as IMU-838 in some studies) is a novel, orally bioavailable, small molecule that acts as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of activated T and B lymphocytes [, , ]. By inhibiting DHODH, Vidofludimus induces metabolic stress in these cells, leading to the attenuation of pro-inflammatory cytokines, particularly IL-17A, IL-17F, and IFNg [, , ]. This selective immunomodulatory effect makes Vidofludimus a promising therapeutic candidate for various autoimmune and inflammatory disorders [, , ].
Vidofludimus, also known as IMU-838, is a novel pharmaceutical compound primarily recognized for its role as a selective inhibitor of dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its immunomodulatory properties and potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. Additionally, recent studies have explored its efficacy in treating viral infections, particularly hepatitis E and severe cases of SARS-CoV-2.
Vidofludimus is derived from the class of compounds known as dihydroorotate dehydrogenase inhibitors. It is classified as an immunomodulatory drug due to its ability to selectively target and modulate immune responses by inhibiting the proliferation of activated lymphocytes. The compound exists in both its free acid form and as a calcium salt formulation, which has been developed for oral administration.
The synthesis of vidofludimus involves several chemical reactions that produce the active pharmaceutical ingredient. The detailed synthetic route typically includes:
The specific methods used in the synthesis can vary based on the desired polymorph or salt form, with attention given to yield and purity throughout the process .
The molecular structure of vidofludimus is characterized by a unique arrangement that allows it to effectively inhibit dihydroorotate dehydrogenase. Its chemical formula is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 397.41 g/mol.
Vidofludimus undergoes specific biochemical reactions once administered:
The selectivity towards activated immune cells minimizes side effects commonly associated with broader immunosuppressive therapies.
The mechanism of action of vidofludimus involves several key processes:
This multifaceted approach renders vidofludimus effective in treating conditions characterized by overactive immune responses.
Vidofludimus displays several notable physical and chemical properties:
These properties are critical for optimizing its formulation for clinical use.
Vidofludimus has a range of potential applications in medicine:
These diverse applications highlight vidofludimus's potential as a versatile therapeutic agent across multiple disease states.
Vidofludimus (IMU-838) is a small molecule therapeutic candidate exhibiting a unique dual mechanism targeting dihydroorotate dehydrogenase (DHODH) and nuclear receptor-related 1 (Nurr1). This bifunctionality enables concurrent immunomodulatory, antiviral, and neuroprotective activities, positioning it as a versatile agent for neurodegenerative and autoimmune diseases [3] [4].
Vidofludimus selectively inhibits mitochondrial DHODH, a flavin-dependent enzyme catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway. By binding to DHODH’s ubiquinone pocket, vidofludimus competitively blocks the oxidation of dihydroorotate to orotate, thereby depleting cellular pyrimidine pools. This inhibition preferentially affects hyperactive lymphocytes (T and B cells), which rely heavily on de novo synthesis for rapid proliferation during immune responses. Consequently, vidofludimus modulates pathological immune activity without broadly suppressing homeostatic immunity or compromising viral defense [3] [4] [8].
Table 1: Functional Impact of Vidofludimus-Mediated DHODH Inhibition
Biological Process | Cellular Target | Functional Outcome |
---|---|---|
Pyrimidine biosynthesis | Hyperactive T/B lymphocytes | Suppresses proliferation and cytokine release |
Viral replication | Virus-infected cells | Reduces viral load (EBV, SARS-CoV-2, HCV) |
Immune homeostasis | Resting lymphocytes, innate cells | Minimal impact (salvage pathway utilization) |
Vidofludimus is a potent, non-covalent agonist of Nurr1 (NR4A2), an orphan nuclear receptor transcription factor. With an EC50 of 0.4 μM in reporter assays, vidofludimus binds the Nurr1 ligand-binding domain (LBD), inducing conformational changes that enhance its transcriptional activity. Structural analyses reveal binding to an allosteric surface pocket lined by helices H1, H5, H7, and H8, distinct from the canonical ligand-binding site of other nuclear receptors [7] [10]. Key molecular effects include:
Table 2: Nurr1 Activation Parameters of Vidofludimus vs. Related Receptors
Receptor | EC50 (μM) | Activation Efficacy (% vs. Control) | Selectivity vs. Nurr1 |
---|---|---|---|
Nurr1 (NR4A2) | 0.4 ± 0.2 | 310% | 1-fold (reference) |
Nur77 (NR4A1) | 3.1 ± 0.7 | 95% | 7.8-fold lower |
NOR1 (NR4A3) | 2.9 ± 0.9 | 89% | 7.3-fold lower |
The synergy between DHODH inhibition and Nurr1 activation enables vidofludimus to concurrently target neuroinflammation, neurodegeneration, and viral triggers:
Table 3: Functional Synergy in Disease Models
Disease Context | DHODH Inhibition Effect | Nurr1 Activation Effect | Integrated Outcome |
---|---|---|---|
Multiple sclerosis | Suppresses MRI lesions and relapses; reduces CD3+ T-cell infiltration | Decreases microglial ROS; upregulates BDNF-mediated remyelination | 20-30% reduction in disability progression (CALLIPER trial) |
Parkinson’s disease | Not applicable | Enhances dopaminergic neuron survival and function | Improved motor function in rodent models |
Antibiotic resistance | Not applicable | Not applicable | Restores meropenem efficacy against NDM-1 E. coli (IC50: 13.8 μM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: